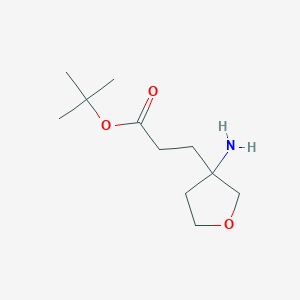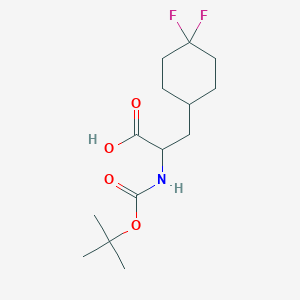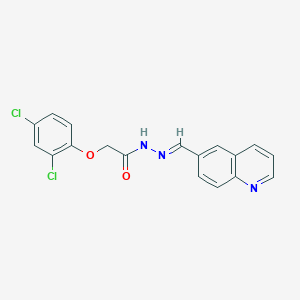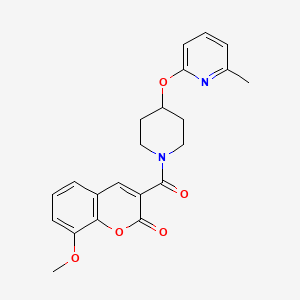![molecular formula C20H20N2O2 B2407784 N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034244-37-4](/img/structure/B2407784.png)
N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide, also known as GSK-3 inhibitor, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes such as cell cycle regulation, apoptosis, and gene expression.
Applications De Recherche Scientifique
Polymorphism Studies
Polymorphism in compounds similar to the ones has been studied . The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . Three distinct forms of a similar compound were obtained and characterized: two polymorphic forms and one solvate . This research can help understand the crystallization mechanisms of these compounds .
Antimicrobial Activity
Compounds similar to the ones have been synthesized and screened for their in vitro antimicrobial activity against representative bacterial and fungal strains . Some of these compounds exhibited good activity , suggesting potential applications in the development of new antimicrobial agents.
Drug Discovery
1,2,3-Triazoles, which are similar to the compounds , have found broad applications in drug discovery . They have been used in the development of new drugs due to their biological activities, including HIV integrase inhibition, anti-inflammatory, anticancer, antibacterial, anticonvulsant, analgesic, antitubercular, antifungal, and anti-allergic activities .
Organic Synthesis
1,2,3-Triazoles are also used in organic synthesis . They have high chemical stability and strong dipole moment, making them useful in various chemical reactions .
Polymer Chemistry
1,2,3-Triazoles have applications in polymer chemistry . Their unique properties make them suitable for the development of new types of polymers .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry . They can form complex structures with other molecules, leading to the creation of new materials with unique properties .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to exhibit antimicrobial activity
Mode of Action
It is known that the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The presence of isoxazole substituents could potentially impact the interaction of the compound with its targets .
Biochemical Pathways
It is known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This suggests that the compound could potentially interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have been found to exhibit antimicrobial activity , suggesting that this compound could potentially have similar effects.
Action Environment
The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. For this compound, it is known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate its behavior . This suggests that the compound’s action could potentially be influenced by the environment in which it is used.
Propriétés
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-14-19(24-22-15)8-5-13-21-20(23)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPUVCOEOOGJJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate](/img/structure/B2407703.png)


![3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407707.png)

![N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2407712.png)
![3-(4-bromobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2407713.png)
![N-1,3-benzodioxol-5-yl-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2407714.png)
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B2407715.png)
![2-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B2407716.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2407719.png)
![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)